
1,1',1''-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is a complex organic compound characterized by its unique structure, which includes three sulfonyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Applications De Recherche Scientifique
1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution. The pathways involved often include the activation of specific enzymes or receptors, leading to desired chemical transformations.
Comparaison Avec Des Composés Similaires
Compared to other sulfonyl-containing compounds, 1,1’,1’'-(Benzene-1,2,3-triyltrisulfonyl)tris(4-methylbenzene) is unique due to its tri-sulfonyl structure, which provides enhanced reactivity and stability. Similar compounds include:
1,1’,1’'-(Benzene-1,3,5-triyltrisulfonyl)tris(4-methylbenzene): Differing in the position of the sulfonyl groups, affecting its reactivity.
1,1’,1’'-(Benzene-1,4,5-triyltrisulfonyl)tris(4-methylbenzene): Another structural isomer with distinct chemical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial applications.
Propriétés
Numéro CAS |
143894-04-6 |
|---|---|
Formule moléculaire |
C27H24O6S3 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
1,2,3-tris-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C27H24O6S3/c1-19-7-13-22(14-8-19)34(28,29)25-5-4-6-26(35(30,31)23-15-9-20(2)10-16-23)27(25)36(32,33)24-17-11-21(3)12-18-24/h4-18H,1-3H3 |
Clé InChI |
CVUQWRQOSWSBNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


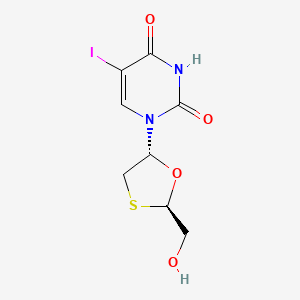

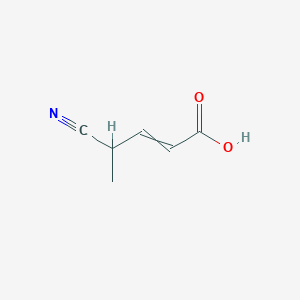
![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)
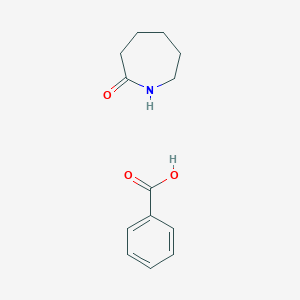

![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
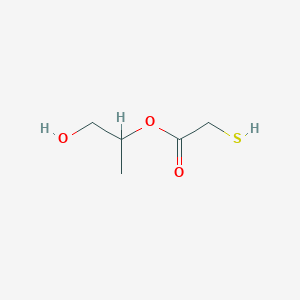


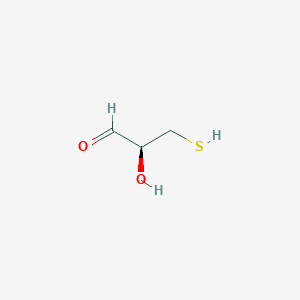
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

